2-amino-N,N,3-trimethylpentanamide
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Overview
Description
2-amino-N,N,3-trimethylpentanamide is an organic compound with the molecular formula C8H18N2O. . This compound is characterized by its unique structure, which includes an amino group and a carboxamide group, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
The synthesis of 2-amino-N,N,3-trimethylpentanamide can be achieved through several methods. One common synthetic route involves the reaction of valine with appropriate reagents to introduce the amide functionality. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling agents to facilitate the formation of the amide bond . Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Chemical Reactions Analysis
2-amino-N,N,3-trimethylpentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
2-amino-N,N,3-trimethylpentanamide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-amino-N,N,3-trimethylpentanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
2-amino-N,N,3-trimethylpentanamide can be compared with other similar compounds, such as:
Valine: As a derivative of valine, it shares some structural similarities but has distinct functional groups that confer unique properties.
Other Amino Acid Derivatives: Compounds like 2-amino-5-chloro-N,3-dimethylbenzamide have different substituents and functional groups, leading to different chemical and biological properties
Amides and Amines: Compared to simple amides and amines, this compound has a more complex structure, which can result in different reactivity and applications.
Properties
IUPAC Name |
2-amino-N,N,3-trimethylpentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-5-6(2)7(9)8(11)10(3)4/h6-7H,5,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBURRWZXFUJMSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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